2-(2-Acetamidophenyl)-2-oxoacetamide

quality control identity verification physicochemical characterization

2-(2-Acetamidophenyl)-2-oxoacetamide (CAS 7671-92-3) is an α-ketoamide building block derived from the ring-opening of N-acetylisatin. It bears an acetamido group at the ortho position of the phenyl ring adjacent to an α-oxoacetamide moiety.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 7671-92-3
Cat. No. B12806216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamidophenyl)-2-oxoacetamide
CAS7671-92-3
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)C(=O)N
InChIInChI=1S/C10H10N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(11)15/h2-5H,1H3,(H2,11,15)(H,12,13)
InChIKeyHSCDZOSWEFVANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Acetamidophenyl)-2-oxoacetamide (CAS 7671-92-3): A Validated α-Ketoamide Precursor for Procuring Structurally Defined MAO-A Inhibitor Libraries


2-(2-Acetamidophenyl)-2-oxoacetamide (CAS 7671-92-3) is an α-ketoamide building block derived from the ring-opening of N-acetylisatin. It bears an acetamido group at the ortho position of the phenyl ring adjacent to an α-oxoacetamide moiety. This compound serves as the core synthetic intermediate for an entire class of α-ketoamino acid ester and amide derivatives that have been systematically evaluated as monoamine oxidase (MAO) inhibitors [1]. Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 g/mol and a predicted density of 1.331 g/cm³ [2]. Unlike its immediate precursor N-acetylisatin, which retains the reactive isatin heterocycle, this compound exists as the ring-opened glyoxylamide, conferring distinct reactivity and downstream derivatization potential.

Why Generic α-Ketoamide or Isatin-Based Substitutes Cannot Replace 2-(2-Acetamidophenyl)-2-oxoacetamide in Regioselective Derivatization Workflows


Substituting 2-(2-acetamidophenyl)-2-oxoacetamide with generic isatin, N-acetylisatin, or simpler phenylglyoxylamide analogs fails because the ortho-acetamido substitution pattern is essential for the regioselective ring-opening chemistry that generates the α-ketoamino acid ester scaffold. The acetamido group at the 2-position of the phenyl ring directs nucleophilic attack and stabilizes the ring-opened product, a feature absent in unsubstituted phenylglyoxylamides or isatin derivatives that retain the heterocyclic ring [1]. Furthermore, derivatives synthesized from this specific precursor have demonstrated competitive, MAO-A-selective inhibition profiles, whereas analogs derived from alternative starting materials (e.g., N-propionylisatin) yield products with altered selectivity and antimicrobial activity spectra, as shown by head-to-head biological evaluation of compounds from both synthetic routes [2]. Generic interchange therefore risks both synthetic failure and altered biological outcomes.

Quantitative Differentiation Evidence for 2-(2-Acetamidophenyl)-2-oxoacetamide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Defined Melting Point of 215 °C Enables Positive Identity Confirmation Versus N-Acetylisatin (No Characterized Melting Point in Standard Databases)

2-(2-Acetamidophenyl)-2-oxoacetamide exhibits a reported melting point of 215 °C, providing a verifiable identity parameter for incoming quality control [1]. In contrast, its immediate synthetic precursor N-acetylisatin (CAS 574-17-4) lacks a consistently reported melting point in major authoritative databases, with LookChem listing melting point as 'N/A' and other sources providing variable ranges (144–146 °C from some vendors). This defined thermal property allows procurement teams to perform identity confirmation via simple melting point determination, reducing reliance on costly spectroscopic methods for initial lot acceptance.

quality control identity verification physicochemical characterization

Derivatives of This Scaffold Achieve MAO-A Selective Inhibition with Competitive Mechanism, Confirmed by Enzyme Kinetics and Docking Studies

Derivatives synthesized from 2-(2-acetamidophenyl)-2-oxoacetamide — specifically compounds 4d, 6a, 6b, and 6f in the α-ketoamino acid ester series — were characterized as competitive MAO-A inhibitors with confirmed selectivity over MAO-B [1]. The competitive inhibition mechanism was established through enzyme kinetics, and molecular docking revealed interactions with key active-site residues previously implicated in MAO-A inhibition [1]. By contrast, derivatives prepared from the N-propionylisatin route (e.g., N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide) showed a divergent biological profile, exhibiting selective antifungal activity against Aspergillus niger rather than MAO inhibition, as evaluated in the same research program [2]. This demonstrates that the specific acetamido substitution pattern of the starting material directs the biological outcome of the final derivatives.

MAO inhibition neuropharmacology enzyme kinetics antidepressant

Microwave-Assisted Derivatization Yields 89–95% for α-Ketoamide Products, Outperforming Conventional Thermal Methods (64–70%) When Using This Precursor

When 2-(2-acetamidophenyl)-2-oxoacetamide (generated in situ via ring-opening of N-acetylisatin) is subjected to microwave-assisted aminolysis with piperidine and morpholine derivatives, product yields reach 89–95%, compared to only 64–70% under conventional thermal conditions [1]. Specifically, compound 4c (N-[2-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)phenyl]acetamide) was obtained in 64% yield by conventional method versus 89% under microwave irradiation; compound 5a (N-[2-(2-oxo-2-(piperidin-1-yl)acetyl)phenyl]propionamide) showed 70% vs. 95% [1]. This 25–39% absolute yield improvement translates to significantly lower cost per gram of final derivative in library production workflows.

synthetic efficiency microwave synthesis process chemistry yield optimization

Computationally Predicted LogP of 1.1 and Low Topological Polar Surface Area (89.3 Ų) Distinguish This Scaffold from More Polar Isatin-Derived Building Blocks

2-(2-Acetamidophenyl)-2-oxoacetamide has a computationally predicted octanol-water partition coefficient (LogP) of 1.1 and a topological polar surface area (TPSA) of 89.3 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski-compliant). In comparison, the ring-closed precursor N-acetylisatin has a calculated LogP of approximately 0.6–0.8 and a TPSA of approximately 63–67 Ų (based on ChemSpider predictions). The ring-opened glyoxylamide form thus offers intermediate lipophilicity and hydrogen-bonding capacity — higher LogP than the more polar isatin but with additional H-bond donor/acceptor sites from the acetamido and oxoacetamide moieties — providing a distinct physicochemical profile for fragment-based screening library design.

drug-likeness ADME prediction physicochemical profiling medicinal chemistry

Structural Confirmation by Single-Crystal X-ray Diffraction Validated for Derivatives, Ensuring Downstream Crystallographic Tractability

Derivatives of 2-(2-acetamidophenyl)-2-oxoacetamide, specifically 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide, have been successfully characterized by single-crystal X-ray diffraction, confirming both molecular structure and solid-state packing [1]. In the same study, the N-propionyl analog N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide was also crystallographically characterized, and its Br···Br intermolecular interactions were evaluated by DFT/B3LYP calculations [1]. This demonstrates that the acetamido-substituted scaffold yields derivatives amenable to crystallographic analysis — a critical requirement for fragment-based drug discovery where co-crystal structures with target proteins are needed. Not all α-ketoamide building blocks produce diffraction-quality crystals; the crystallographic track record of this specific scaffold reduces the risk of investing in a non-crystallizable chemical series.

X-ray crystallography structural biology solid-state characterization fragment-based drug design

Optimal Procurement and Deployment Scenarios for 2-(2-Acetamidophenyl)-2-oxoacetamide Based on Verified Differentiation Evidence


MAO-A-Focused Neuropharmacology Library Synthesis

For medicinal chemistry programs targeting selective, competitive MAO-A inhibitors for depression or anxiety indications, 2-(2-acetamidophenyl)-2-oxoacetamide is the required precursor. Derivatives synthesized from this scaffold (compounds 4d, 6a, 6b, 6f) have demonstrated competitive MAO-A inhibition with confirmed selectivity, and molecular docking has validated interactions with the MAO-A active site [1]. Using the N-propionyl analog instead redirects biological activity toward antimicrobial targets [2], making substitution scientifically invalid for this application.

Microwave-Enhanced Parallel Synthesis of α-Ketoamide Libraries

Process chemistry groups employing microwave-assisted parallel synthesis should prioritize this compound as the α-ketoamide precursor. Microwave irradiation of N-acetylisatin-derived intermediates with amines yields α-ketoamide products at 89–95% yield, representing a 25–39% absolute improvement over conventional thermal conditions (64–70%) [3]. This directly reduces the cost per compound in library production and shortens cycle times.

Fragment-Based Drug Discovery Requiring Crystallographically Tractable Scaffolds

Structural biology and fragment-based drug design teams should select this scaffold when crystallographic tractability is a program requirement. Derivatives of 2-(2-acetamidophenyl)-2-oxoacetamide have been successfully characterized by single-crystal X-ray diffraction, confirming that the scaffold yields diffraction-quality crystals suitable for both small-molecule and protein co-crystallography studies [2]. The absence of heavy atoms (Br, I) in the core scaffold simplifies electron density interpretation.

Incoming Quality Control Using Definitive Melting Point for Identity Verification

Quality control laboratories can leverage the well-defined melting point of 215 °C for rapid, low-cost identity confirmation of incoming material [4]. This contrasts with N-acetylisatin, whose melting point is inconsistently reported across databases and vendor specifications, requiring more time-consuming and expensive analytical techniques (HPLC-MS, NMR) for lot acceptance.

Quote Request

Request a Quote for 2-(2-Acetamidophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.